

Chemical properties and structure of Ponalrestat (ICI 128436)

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Ponalrestat (ICI 128436): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponalrestat (ICI 128436) is a potent and selective noncompetitive inhibitor of the enzyme aldose reductase (AR), the rate-limiting enzyme in the polyol pathway of glucose metabolism. By blocking the conversion of glucose to sorbitol, **Ponalrestat** has been investigated as a therapeutic agent for the management of diabetic complications, particularly diabetic neuropathy. This technical guide provides a detailed overview of the chemical properties, structure, and mechanism of action of **Ponalrestat**, along with relevant experimental data and methodologies.

Chemical Properties and Structure

Ponalrestat, with the IUPAC name 2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid, is a synthetic phthalazine derivative. Its chemical structure is characterized by a tricyclic phthalazinone core linked to a bromo-fluorobenzyl group and an acetic acid moiety.

Table 1: Physicochemical Properties of **Ponalrestat**



Property	Value	Source
Molecular Formula	C17H12BrFN2O3	
Molecular Weight	391.20 g/mol	_
CAS Number	72702-95-5	_
Appearance	White to off-white solid	[1]
Solubility	DMSO: 62.5 mg/mL (159.77 mM)	[1]
In vivo formulation (10% DMSO / 90% corn oil): ≥ 2.08 mg/mL	[1]	
Calculated XLogP3	3.2	_

Note: Experimentally determined melting point, boiling point, and pKa values for **Ponalrestat** are not readily available in the public domain.

Mechanism of Action: Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, with the concomitant oxidation of NADPH to NADP⁺. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH and subsequent increase in oxidative stress, are implicated in the pathogenesis of diabetic complications.[2][3]

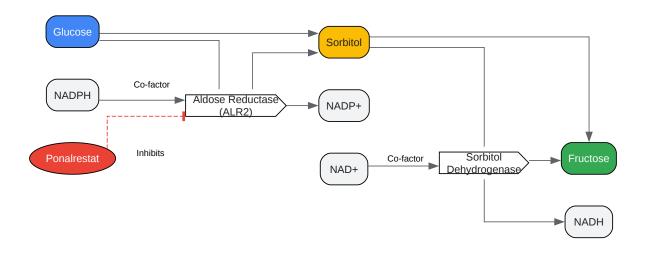
Ponalrestat acts as a potent and selective inhibitor of aldose reductase 2 (ALR2).[4] It exhibits a noncompetitive mechanism of inhibition with respect to glucose.[4] This means that its inhibitory activity is not overcome by high glucose concentrations, a crucial feature for its therapeutic potential in diabetes. **Ponalrestat** shows high selectivity for ALR2 over aldehyde reductase 1 (ALR1).[4]

Table 2: Inhibitory Activity of Ponalrestat



Target	Kı Value	Source
Aldose Reductase 2 (ALR2)	7.7 nM	[5]
Aldehyde Reductase 1 (ALR1)	60 μΜ	[5]

The following diagram illustrates the polyol pathway and the point of inhibition by **Ponalrestat**.



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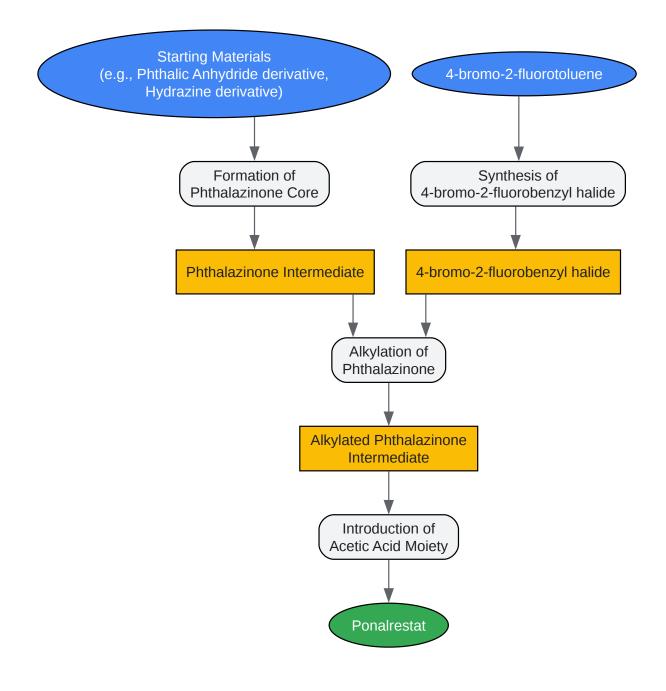
Figure 1: Polyol Pathway and Ponalrestat's Point of Inhibition.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Ponalrestat** is not readily available in peer-reviewed literature. However, the synthesis can be conceptually understood as a multi-step process likely involving the synthesis of the phthalazinone core followed by alkylation with a suitable 4-bromo-2-fluorobenzyl halide.

The following diagram outlines a plausible synthetic workflow based on the synthesis of related phthalazinone derivatives.





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Figure 2: Conceptual Synthetic Workflow for Ponalrestat.

Experimental Protocols Aldose Reductase Inhibition Assay



A general protocol for screening aldose reductase inhibitors, which can be adapted for **Ponalrestat**, is outlined below. This is based on a colorimetric assay that measures the decrease in absorbance of NADPH at 340 nm.[6][7]

Materials:

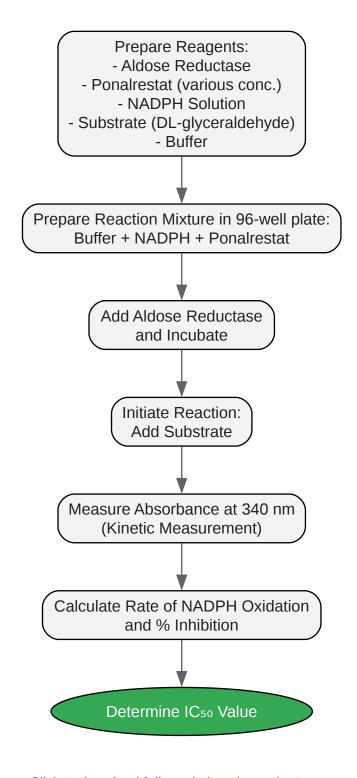
- Aldose Reductase (human recombinant or from a tissue source like bovine lens)
- Ponalrestat (or other test inhibitors)
- DL-glyceraldehyde (substrate)
- NADPH
- Sodium phosphate buffer (pH 6.2-7.0)
- 96-well microplate reader

Procedure:

- Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the test compound (Ponalrestat) at various concentrations.
- Add the aldose reductase enzyme to the reaction mixture and incubate.
- Initiate the reaction by adding the substrate, DL-glyceraldehyde.
- Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
- The rate of NADPH oxidation is proportional to the aldose reductase activity.
- Calculate the percentage of inhibition for each concentration of **Ponalrestat** and determine the IC₅₀ value.

The following diagram illustrates the experimental workflow for the aldose reductase inhibition assay.





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Figure 3: Experimental Workflow for Aldose Reductase Inhibition Assay.

Structural Characterization



Detailed experimental data for the structural characterization of **Ponalrestat** (NMR, IR, MS) are not widely published. The following tables outline the expected spectral features based on its chemical structure.

Table 3: Predicted ¹H NMR Spectral Data for **Ponalrestat**

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-H (Phthalazinone)	7.5 - 8.5	m
Aromatic-H (Benzyl)	7.0 - 7.5	m
CH ₂ (Benzyl)	~ 5.5	S
CH ₂ (Acetic Acid)	~ 3.8	S
СООН	10 - 13	br s

Table 4: Predicted ¹³C NMR Spectral Data for **Ponalrestat**

Carbon	Expected Chemical Shift (ppm)
C=O (Amide)	160 - 170
C=O (Carboxylic Acid)	170 - 180
Aromatic-C	110 - 150
CH2 (Benzyl)	45 - 55
CH ₂ (Acetic Acid)	35 - 45

Table 5: Predicted FT-IR Spectral Data for **Ponalrestat**



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic Acid)	1700 - 1725	Strong
C=O (Amide)	1630 - 1680	Strong
C=C (Aromatic)	1450 - 1600	Medium
C-Br	500 - 600	Strong
C-F	1000 - 1400	Strong

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 390.0.

Conclusion

Ponalrestat (ICI 128436) is a well-characterized inhibitor of aldose reductase with high potency and selectivity. Its ability to block the polyol pathway has made it a valuable tool for investigating the role of this pathway in diabetic complications. While detailed experimental data on its synthesis and complete spectral characterization are not extensively available in the public domain, its chemical properties and mechanism of action are clearly established. This guide provides a foundational understanding of **Ponalrestat** for researchers and professionals in the field of drug development and diabetes research.

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